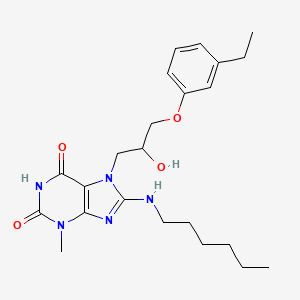![molecular formula C10H10F3N5O2 B2359669 {5-(hidroximetil)-1-[4-metil-6-(trifluorometil)-2-pirimidinil]-1H-1,2,3-triazol-4-il}metanol CAS No. 866133-94-0](/img/structure/B2359669.png)
{5-(hidroximetil)-1-[4-metil-6-(trifluorometil)-2-pirimidinil]-1H-1,2,3-triazol-4-il}metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol is a synthetically derived compound, known for its complex structure and significant role in scientific research. Its unique combination of functional groups makes it a valuable subject of study in various fields such as organic chemistry, pharmacology, and industrial applications.
Aplicaciones Científicas De Investigación
This compound has found extensive applications in:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : In the study of enzyme inhibition and receptor binding.
Industry: : Used in the production of advanced materials and chemical sensors due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process. The initial step often includes the reaction of 4-methyl-6-(trifluoromethyl)-2-aminopyrimidine with propargyl alcohol under suitable catalysts, followed by a 1,3-dipolar cycloaddition with azides to form the triazole ring. The hydroxymethyl group is introduced in the final step through a hydroxymethylation reaction under controlled conditions, typically using formaldehyde.
Industrial Production Methods: : In an industrial setting, this compound can be produced using high-efficiency continuous flow reactors. The scalability of the synthesis involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automation and real-time monitoring systems ensures consistency and quality in large-scale production.
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: : The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, typically under basic conditions.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), ambient temperature.
Reduction: : Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Substitution: : Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidized derivatives: Carboxylic acid compounds.
Reduced derivatives: Dihydropyrimidine compounds.
Substituted derivatives: Various substituted pyrimidine derivatives based on the nucleophile used.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. In enzyme inhibition studies, it acts by binding to the active site of enzymes, thereby preventing substrate access. The trifluoromethyl and hydroxymethyl groups play crucial roles in these interactions by enhancing binding affinity and specificity. Pathways involved include the inhibition of nucleotide synthesis and signal transduction pathways.
Comparison with Other Compounds
5-(hydroxymethyl)-1H-1,2,3-triazole: : Lacks the pyrimidinyl and trifluoromethyl groups, making it less specific in biological interactions.
4-methyl-6-(trifluoromethyl)-2-pyrimidinamine: : Does not contain the triazole and hydroxymethyl groups, affecting its chemical reactivity.
The uniqueness of {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol lies in its combination of functional groups, enhancing its versatility in chemical reactions and specificity in biological applications.
List of Similar Compounds
1H-1,2,3-triazole derivatives
Pyrimidine derivatives
Hydroxymethylated compounds
Trifluoromethylated compounds
Propiedades
IUPAC Name |
[5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O2/c1-5-2-8(10(11,12)13)15-9(14-5)18-7(4-20)6(3-19)16-17-18/h2,19-20H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGEQYQYDQSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(N=N2)CO)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)





![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)
![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)
![4-Cyclobutyl-6-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2359601.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)

![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)
